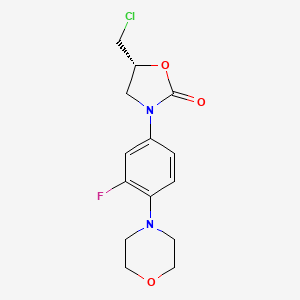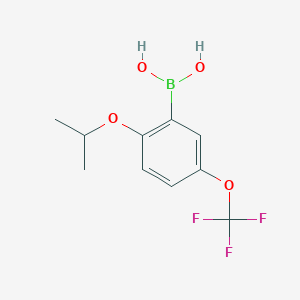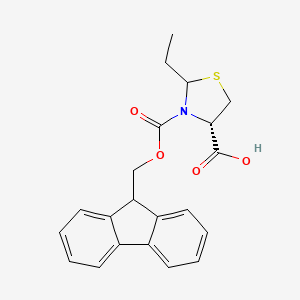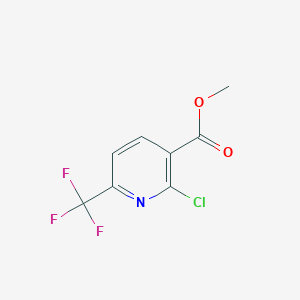
2-(Difluoromethyl)-1,4-difluorobenzene
Vue d'ensemble
Description
“2-(Difluoromethyl)-1,4-difluorobenzene” is a type of organofluorine compound. The presence of the CF2 group in a compound can induce conformational changes and dipole moments, along with increasing the acidity of neighboring groups . It’s also worth noting that the difluoromethyl group has garnered particular attention in medicinal chemistry due to the fact that the CF2H moiety is isosteric and isopolar to the –OH and –SH groups, acting as a lipophilic hydrogen bond donor .
Synthesis Analysis
The synthesis of “2-(Difluoromethyl)-1,4-difluorobenzene” involves various processes. For instance, the reaction employs an aromatic ketone-derived β,γ-unsaturated oxime as a substrate, a difluoromethylsulfone as the CF2H source . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Molecular Structure Analysis
The molecular structure of “2-(Difluoromethyl)-1,4-difluorobenzene” is influenced by the presence of the CF2 group. DFT calculations revealed that the biological environment changes the molecular structure of DFMO only slightly .Chemical Reactions Analysis
The chemical reactions involving “2-(Difluoromethyl)-1,4-difluorobenzene” are diverse. For example, difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry .Applications De Recherche Scientifique
Comprehensive Analysis of 2-(Difluoromethyl)-1,4-difluorobenzene Applications
Drug Discovery: The introduction of difluoromethyl groups into organic compounds is a significant area of research in drug discovery. The presence of CF2 groups in several FDA-approved drugs highlights the importance of such compounds in medicinal chemistry for enhancing pharmacokinetic properties .
Material Science: Compounds with difluoromethyl groups can be used in material science to explore novel synthesis pathways and reactions. This can lead to the development of new materials with unique properties suitable for various applications.
Organic Synthesis: The compound’s unique structure allows for exploration in organic synthesis, particularly in the development of new synthetic methods that incorporate difluoromethyl groups into target molecules .
Photocatalysis: Difluoromethylation reactions are important in photocatalysis, where light energy is used to accelerate a chemical reaction. This compound could be used to study and develop new photocatalytic processes .
Late-stage Functionalization: Late-stage functionalization techniques often involve the introduction of difluoromethyl groups into complex molecules. This compound could be valuable for research into late-stage difluoromethylation processes .
Ligand Chemistry: In ligand chemistry, difluoromethylated compounds can act as ligands or ligand precursors, enabling the study of ligand effects on catalytic reactions .
Orientations Futures
The future directions for “2-(Difluoromethyl)-1,4-difluorobenzene” could involve further exploration of its potential applications in medicinal chemistry, given the unique properties of the difluoromethyl group . Additionally, the development of safer and more effective formulations could be a promising direction .
Propriétés
IUPAC Name |
2-(difluoromethyl)-1,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUVCOVVYFCQEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673316 | |
| Record name | 2-(Difluoromethyl)-1,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)-1,4-difluorobenzene | |
CAS RN |
195886-79-4 | |
| Record name | 2-(Difluoromethyl)-1,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1391450.png)



![3,5-Dichloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1391456.png)

![tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate](/img/structure/B1391459.png)
